N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide
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Overview
Description
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a hydroxyl group and an acetamide moiety attached to an oxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,4-epoxybutanol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the carbonyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and sulfonates.
Major Products Formed:
Oxidation: The major product is N-[(3R,4R)-4-oxo-oxolan-3-yl]acetamide.
Reduction: The major product is N-[(3R,4R)-4-hydroxymethyl-oxolan-3-yl]acetamide.
Substitution: The major products depend on the substituting group.
Scientific Research Applications
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: The pathways include various biochemical processes that lead to the desired biological or chemical outcomes.
Comparison with Similar Compounds
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide is compared with similar compounds, highlighting its uniqueness:
Similar Compounds: Other compounds with similar structures include N-[(3R,4R)-4-hydroxybutan-3-yl]acetamide and N-[(3R,4R)-4-oxo-oxolan-3-yl]acetamide.
Uniqueness: The presence of the hydroxyl group and the specific stereochemistry of this compound contribute to its unique properties and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3R,4R)-4-hydroxyoxolan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-5-2-10-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQIUKFPXWKFP-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1COC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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